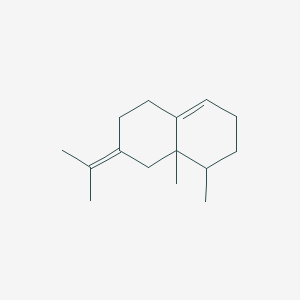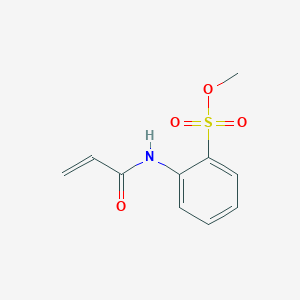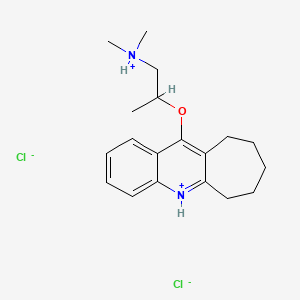
6H-Cyclohepta(b)quinoline, 11-(2-(dimethylamino)-1-methylethoxy)-7,8,9,10-tetrahydro-, dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6H-Cyclohepta(b)quinoline, 11-(2-(dimethylamino)-1-methylethoxy)-7,8,9,10-tetrahydro-, dihydrochloride is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Cyclohepta(b)quinoline, 11-(2-(dimethylamino)-1-methylethoxy)-7,8,9,10-tetrahydro-, dihydrochloride can be achieved through several synthetic routes. One common method involves the classical Fischer indole synthesis, which is conducted by reacting indole-fused cycloheptanone with hydrazines . Another method involves the condensation reaction to build the seven-membered ring structure . Additionally, a new route has been reported that synthesizes this compound through intramolecular oxidative coupling of 1,3-di(1H-indol-3-yl)propanes in the presence of phenyliodine(III)bis(trifluoroacetate) (PIFA), DDQ, and TMSCl with moderate to excellent yields .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and scalability. The use of hypervalent iodine reagents, such as PIFA, is particularly advantageous due to their high reactivity and selectivity .
化学反应分析
Types of Reactions
6H-Cyclohepta(b)quinoline, 11-(2-(dimethylamino)-1-methylethoxy)-7,8,9,10-tetrahydro-, dihydrochloride undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions can occur at various positions on the quinoline ring, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Mn(OTf)2 as a catalyst and t-BuOOH as an oxidant at 25°C in H2O.
Reduction: NaBH4 or LiAlH4 in anhydrous solvents such as THF or ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can exhibit different physical and chemical properties, making them useful for various applications.
科学研究应用
6H-Cyclohepta(b)quinoline, 11-(2-(dimethylamino)-1-methylethoxy)-7,8,9,10-tetrahydro-, dihydrochloride has a wide range of scientific research applications:
作用机制
The mechanism of action of 6H-Cyclohepta(b)quinoline, 11-(2-(dimethylamino)-1-methylethoxy)-7,8,9,10-tetrahydro-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of topoisomerase I, an enzyme involved in DNA replication, thereby exhibiting antitumor activity .
相似化合物的比较
Similar Compounds
6,7,12,13-Tetrahydro-5H-Cyclohepta[2,1-b3,4-b’]diindole: Another heterocyclic compound with a similar core structure.
Diethyl 2-fluoro-5,7,12,13-tetrahydro-6H-cyclohepta[2,1-b3,4-b’]diindole-6,6-dicarboxylate: A derivative with additional functional groups.
Uniqueness
6H-Cyclohepta(b)quinoline, 11-(2-(dimethylamino)-1-methylethoxy)-7,8,9,10-tetrahydro-, dihydrochloride is unique due to its specific substitution pattern and the presence of the dimethylamino group. This structural feature can significantly influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
属性
CAS 编号 |
5231-42-5 |
|---|---|
分子式 |
C19H28Cl2N2O |
分子量 |
371.3 g/mol |
IUPAC 名称 |
dimethyl-[2-(7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-5-ium-11-yloxy)propyl]azanium;dichloride |
InChI |
InChI=1S/C19H26N2O.2ClH/c1-14(13-21(2)3)22-19-15-9-5-4-6-11-17(15)20-18-12-8-7-10-16(18)19;;/h7-8,10,12,14H,4-6,9,11,13H2,1-3H3;2*1H |
InChI 键 |
AXUCQKCDOGCBHM-UHFFFAOYSA-N |
规范 SMILES |
CC(C[NH+](C)C)OC1=C2CCCCCC2=[NH+]C3=CC=CC=C31.[Cl-].[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-[(2,6-Dibromo-4-nitrophenyl)azo]-5-(diethylamino)phenyl]acetamide](/img/structure/B13755124.png)
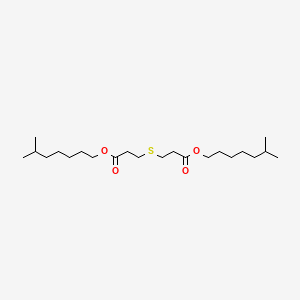
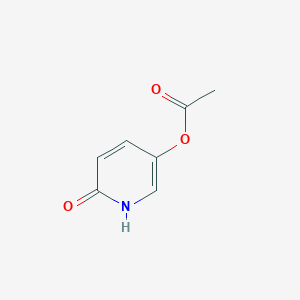
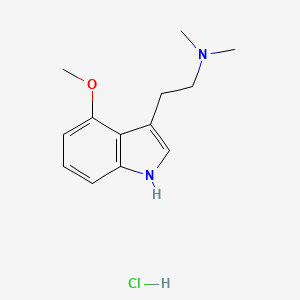
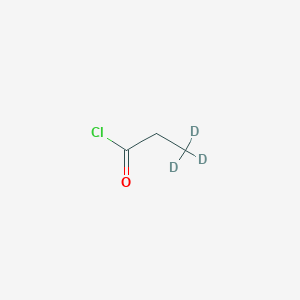
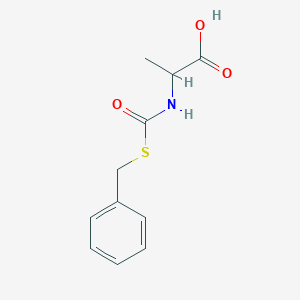
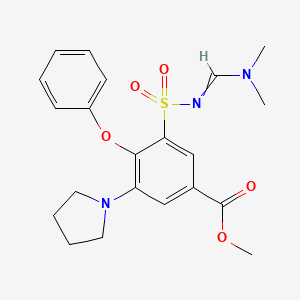
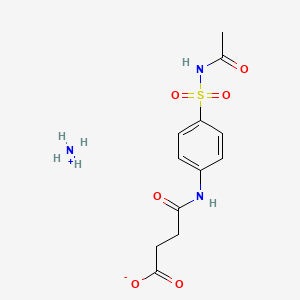
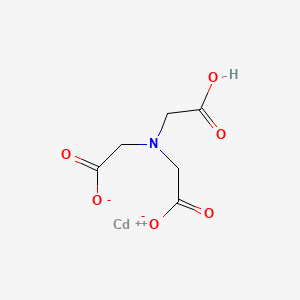
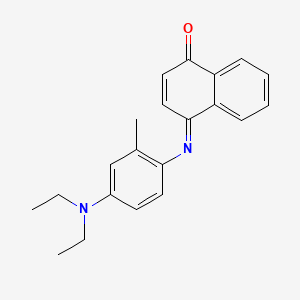

![3-Ethyl-2-[3-(1-ethylquinolin-1-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;iodide](/img/structure/B13755186.png)
